

# Ravuconazole (formerly BMS-207147 and ER-30346) development history.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ravuconazole

Cat. No.: B1678830

[Get Quote](#)

## The Developmental Odyssey of Ravuconazole: A Triazole Antifungal

A Technical Guide on the Journey from BMS-207147/ER-30346 to a Repurposed Therapeutic

## Abstract

**Ravuconazole**, a potent, broad-spectrum triazole antifungal agent, has traversed a complex and multifaceted development pathway. Initially identified as ER-30346 by Eisai Co. and later co-developed with Bristol-Myers Squibb as BMS-207147, it demonstrated significant promise in preclinical studies against a wide range of fungal pathogens. Despite encouraging early-phase clinical data, particularly for onychomycosis, its development for systemic indications was halted in 2007. However, the story of **ravuconazole** did not end there. Its potential was later realized through the development of a prodrug, **fosravuconazole**, which gained approval in Japan for the treatment of onychomycosis. This guide provides an in-depth technical overview of the development history of **ravuconazole**, detailing its mechanism of action, preclinical data, clinical trials, and the pivotal shift in strategy that ultimately led to its clinical use in a different form.

## Introduction

**Ravuconazole** (4-[2-[(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile) is a second-generation triazole antifungal agent, structurally

related to fluconazole and voriconazole.<sup>[1][2]</sup> It emerged from discovery programs at Eisai Co. as ER-30346 and was subsequently co-developed with Bristol-Myers Squibb under the designation BMS-207147.<sup>[1][3]</sup> The compound was noted for its potent and broad-spectrum antifungal activity, including against species often resistant to first-generation azoles.<sup>[4]</sup> This guide will chronicle the key stages of its development, from initial discovery through preclinical and clinical evaluation, its discontinuation for systemic use, and its eventual re-emergence as the active moiety of the approved prodrug, **fosravuconazole**.

## Mechanism of Action

Like other azole antifungals, **ravuconazole**'s primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase.<sup>[1][5]</sup> This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By binding to the heme iron atom in the enzyme's active site, **ravuconazole** prevents the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and, in some cases, cell death.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Mechanism of Action of **Rauconazole**.

## Preclinical Development

**Rauconazole** underwent extensive preclinical evaluation to characterize its antifungal spectrum, potency, and *in vivo* efficacy.

## In Vitro Antifungal Activity

The *in vitro* activity of **ravuconazole** was assessed against a wide array of fungal isolates using standardized broth dilution methods, primarily following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

- Method: Broth macrodilution or microdilution methods were employed.[6][7]
- Medium: RPMI 1640 medium buffered with MOPS to a pH of 7.0 was used.[8]
- Inoculum Preparation: Fungal isolates were cultured on appropriate agar, and inoculum suspensions were prepared and adjusted spectrophotometrically to achieve a final concentration of approximately  $0.5 \times 10^3$  to  $2.5 \times 10^3$  CFU/mL for yeasts and a standardized conidial suspension for molds.[8][9]
- Incubation: The tests were incubated at 35°C for 24 to 72 hours, depending on the fungal species.[3][8]
- Endpoint Determination: For azoles, the minimum inhibitory concentration (MIC) was defined as the lowest drug concentration that caused a significant reduction in turbidity (typically  $\geq 80\%$ ) compared to the growth control.[9]

Table 1: In Vitro Activity (MIC) of **Ravuconazole** Against Various Fungal Pathogens

| Fungal Species             | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Comparator (s)                                                   | Reference(s) |
|----------------------------|-------------------|---------------------------|---------------------------|------------------------------------------------------------------|--------------|
| Candida albicans           | 0.007 - 0.5       | 0.015 - 0.03              | 0.025 - 0.03              | More active than fluconazole and itraconazole.                   | [6][10][11]  |
| Candida glabrata           | ≤0.03 - >16       | 0.25 - 1                  | 1 - 2                     | Activity variable, similar to other azoles.                      | [6][11]      |
| Candida krusei             | 0.13 - 0.5        | 0.25                      | 0.39                      | Active against this intrinsically fluconazole-resistant species. | [7][12]      |
| Cryptococcus neoformans    | ≤0.007 - 1        | 0.125                     | 0.25                      | More active than fluconazole and itraconazole.                   | [6][10]      |
| Aspergillus fumigatus      | ≤0.03 - 4         | 0.25                      | 0.39 - 0.5                | Potent activity, comparable to or better than itraconazole.      | [10][13]     |
| Aspergillus spp. (various) | 0.12 - >16        | 0.5                       | 1                         | Generally potent activity.                                       | [13]         |
| Dermatophytes              | 0.05 - 0.39       | -                         | -                         | Comparable to or more                                            | [7][10]      |

active than  
itraconazole.

|               |    |    |    |                   |                         |
|---------------|----|----|----|-------------------|-------------------------|
| Fusarium spp. | >8 | >8 | >8 | Limited activity. | <a href="#">[2][13]</a> |
| Zygomycetes   | >8 | >8 | >8 | Limited activity. | <a href="#">[2][14]</a> |

## In Vivo Efficacy in Animal Models

**Ravuconazole** demonstrated significant efficacy in various animal models of fungal infections, which was crucial for its progression into clinical trials.

- Animal Model: Typically, neutropenic mice (e.g., ICR or BALB/c strains) were used.[\[15\]\[16\]](#)
- Immunosuppression: Neutropenia was induced using agents like cyclophosphamide, administered intraperitoneally or subcutaneously at doses ranging from 150 to 250 mg/kg prior to infection.[\[15\]\[17\]](#)
- Infection: Mice were challenged intravenously with a standardized inoculum of *Candida albicans*.[\[16\]](#)
- Treatment: Oral **ravuconazole** was administered at various doses and schedules.
- Outcome Measures: Efficacy was assessed by survival rates and reduction of fungal burden (CFU counts) in target organs, typically the kidneys.[\[16\]](#)
- Animal Model: New Zealand White rabbits were used.[\[5\]\[14\]](#)
- Immunosuppression: A state of profound and persistent neutropenia was induced using cytarabine and sometimes corticosteroids.[\[5\]\[14\]](#)
- Infection: Rabbits were infected intravenously or via endotracheal inoculation with *Aspergillus fumigatus* conidia.
- Treatment: Oral **ravuconazole** was administered, often by gastric gavage.[\[5\]](#)

- Outcome Measures: Efficacy was determined by prolonged survival, reduction in fungal burden in organs (lungs, liver, kidneys, brain), and clearance of serum galactomannan antigen.[5][18]

Table 2: Efficacy of **Ravuconazole** in Preclinical Animal Models

| Infection Model         | Animal | Treatment Regimen     | Key Findings                                                                                     | Reference(s) |
|-------------------------|--------|-----------------------|--------------------------------------------------------------------------------------------------|--------------|
| Systemic Candidiasis    | Mouse  | Oral, various doses   | Dose-dependent reduction in kidney fungal burden; efficacy correlated with AUC/MIC ratio.        | [10][16]     |
| Systemic Aspergillosis  | Mouse  | Oral, 10-40 mg/kg/day | Most effective drug tested, prolonged survival.                                                  | [10]         |
| Invasive Aspergillosis  | Rabbit | Oral, 30 mg/kg/day    | Eliminated mortality, cleared antigenemia, and sterilized tissues; comparable to amphotericin B. | [5][19]      |
| Oral Candidiasis        | Rat    | Oral, 1-10 mg/kg/day  | Significantly reduced oral CFU counts, more effective than itraconazole.                         | [11]         |
| Systemic Cryptococcosis | Mouse  | Oral, various doses   | Dose-dependent reduction in lung and brain CFU counts; comparable to fluconazole.                | [10][11]     |
| Chagas Disease          | Dog    | Oral, 12 mg/kg/day    | Suppressed parasitemia but did not achieve                                                       | [2][20]      |

parasitological  
cure.

---

## Clinical Development

The promising preclinical data propelled **ravuconazole** into clinical trials for various fungal infections.

### Phase I/II Trial for Onychomycosis

One of the most comprehensive clinical studies for **ravuconazole** was a Phase I/II trial for the treatment of toenail onychomycosis.

- Study Design: A randomized, double-blind, double-dummy, placebo-controlled, dose-ranging study conducted at 10 dermatology practices in the USA, Canada, and France.[21]
- Patient Population: Adults with distal subungual onychomycosis of the great toenail, with a minimum affected area of 25% and at least 2 mm of clear proximal nail. Onychomycosis was confirmed by KOH microscopy and/or fungal culture. Patients with other conditions causing abnormal-appearing nails were excluded.[20][21]
- Randomization and Treatment: 151 subjects were randomized in a 2:2:2:1 ratio to one of four 12-week oral dosing regimens:
  - **Ravuconazole** 200 mg/day
  - **Ravuconazole** 100 mg/week
  - **Ravuconazole** 400 mg/week
  - Placebo[21]
- Primary Outcome Measure: The primary efficacy endpoint was the "effective cure rate" at week 48, defined as the combination of mycological cure (negative KOH and culture) and either clinical cure (0% nail involvement) or >30% improvement in the affected nail area.[21]

Table 3: Efficacy Results of Phase I/II Onychomycosis Trial at Week 48

| Treatment Group          | Effective Cure Rate (%) | Mycological Cure Rate (%)                              |
|--------------------------|-------------------------|--------------------------------------------------------|
| Ravuconazole 200 mg/day  | 56                      | 59                                                     |
| Ravuconazole 100 mg/week | 10                      | Not significantly different from placebo               |
| Ravuconazole 400 mg/week | 8                       | Not significantly different from placebo               |
| Placebo                  | 15                      | Not significantly different from other low-dose groups |

Data from Gupta et al.[21]

The study concluded that **ravuconazole** at 200 mg/day for 12 weeks was the most effective regimen, with an acceptable safety profile.[21] The most frequently reported adverse event was headache.[21]

## Development for Chagas Disease

**Ravuconazole**'s activity extends beyond fungi to include the protozoan parasite *Trypanosoma cruzi*, the causative agent of Chagas disease. It was investigated in a canine model, which is considered relevant for studying the disease.[16] In these studies, **ravuconazole** effectively suppressed parasitemia during treatment but failed to achieve a complete parasitological cure, with parasite levels rebounding after treatment cessation.[2][20]

## Discontinuation and the Rise of Fosravuconazole

Despite the positive results in the onychomycosis trial and a promising preclinical profile, the development of **ravuconazole** for systemic fungal infections was discontinued in 2007.[21][22] The reasons for this strategic decision by the developing companies are not fully public but may have been influenced by the competitive landscape of antifungal agents at the time.

However, the therapeutic potential of **ravuconazole** was revisited by Eisai through the development of a water-soluble prodrug, **fosravuconazole** L-lysine ethanolate (also known as E1224). Prodrugs are often designed to improve the pharmacokinetic properties of a drug,

such as solubility and bioavailability. **Fosravuconazole** is rapidly converted to **ravuconazole** in the body.[\[15\]](#)

This strategic shift proved successful. **Fosravuconazole** underwent Phase III clinical trials in Japan for the treatment of onychomycosis.[\[1\]](#) A multicenter, double-blind, randomized, placebo-controlled study in Japanese patients demonstrated that **fosravuconazole** (100 mg daily for 12 weeks) resulted in a complete cure rate of 59.4% at week 48, compared to 5.8% for placebo.[\[2\]](#) The mycological cure rate was 82%.[\[1\]](#) Based on these strong efficacy and safety data, **fosravuconazole** was approved for the treatment of onychomycosis in Japan in 2018.



[Click to download full resolution via product page](#)

Development Timeline and Logic Flow of **Ravidronazole**.

## Conclusion

The development history of **ravuconazole** is a compelling case study in pharmaceutical research and development. It highlights how a compound with demonstrated potency and a broad spectrum of activity can face strategic hurdles that halt its initial trajectory. While **ravuconazole** (BMS-207147/ER-30346) did not reach the market for systemic indications, its core attributes were successfully leveraged through the creation of its prodrug, **fosravuconazole**. This led to a valuable therapeutic option for the challenging-to-treat condition of onychomycosis. The journey of **ravuconazole** underscores the complex interplay of scientific discovery, clinical performance, and strategic corporate decision-making in the life of a drug.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Ravidronazole (BMS-207147) against 541 Clinical Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacies of Two New Antifungal Agents, the Triazole Ravidronazole and the Echinocandin LY-303366, in an Experimental Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. njccwei.com [njccwei.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Evaluation of NCCLS M27-A and EUCAST Broth Microdilution Procedures for Antifungal Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 10. Chagas Disease in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 11. scynexis.com [scynexis.com]
- 12. benchchem.com [benchchem.com]
- 13. niaid.nih.gov [niaid.nih.gov]
- 14. Dogs as a Model for Chemotherapy of Chagas Disease and Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of cyclophosphamide on murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Activity of Ravaconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A phase I/II randomized, double-blind, placebo-controlled, dose-ranging study evaluating the efficacy, safety and pharmacokinetics of ravaconazole in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modeling the impact of xenointoxication in dogs to halt Trypanosoma cruzi transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of fosravaconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ravaconazole (formerly BMS-207147 and ER-30346) development history.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678830#ravaconazole-formerly-bms-207147-and-er-30346-development-history>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)